Einecs 286-155-7
Description
Properties
CAS No. |
85187-67-3 |
|---|---|
Molecular Formula |
C34H47K2N11O14S2 |
Molecular Weight |
976.1 g/mol |
IUPAC Name |
dipotassium;5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C30H38N10O12S2.C4H11NO2.2K/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7;;/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2;;/q;;2*+1/p-2/b4-3+;;; |
InChI Key |
IQMUJNAPRMXIIE-FHJHGPAASA-L |
Isomeric SMILES |
COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[K+].[K+] |
Canonical SMILES |
COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Einecs 286-155-7 involves multiple steps, including the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with 2-hydroxyethylamine and 6-methoxy-1,3,5-triazine derivatives. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain the compound in high purity .
Chemical Reactions Analysis
EINECS Database Limitations
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs substances commercially available in the EU before 1981 . While EINECS provides identifiers (EC numbers), CAS numbers, and generic names, it does not inherently include detailed chemical reaction data. Substances listed in EINECS often represent complex mixtures or reaction products (e.g., UVCB substances), which complicates the isolation of specific reaction pathways .
ECHA and REACH Documentation
-
The ECHA Information on Chemicals database and REACH Regulation guidelines focus on regulatory compliance (e.g., registration, hazard classification) rather than reaction mechanisms.
-
Substances under REACH require registration for manufacturing/import but are not obligated to disclose proprietary reaction data unless relevant to safety assessments .
Ethylene Oxide Case Study (Illustrative Example)
While unrelated to EINECS 286-155-7, the chemical reactions of ethylene oxide (EINECS 200-849-9) are extensively documented in the provided sources , serving as a template for how reaction data is typically structured for well-characterized compounds:
Gaps in Current Data
Recommendations for Further Research
-
Verify the EC Number : Confirm the accuracy of 286-155-7 using the ECHA Substance Infocard or the EC Inventory.
-
Consult Specialized Databases :
-
SciFinder or Reaxys for reaction pathways indexed by EC/CAS numbers.
-
PubChem or ChemSpider for structural and property data.
-
-
Regulatory Filings : Review REACH registration dossiers (if publicly available) for proprietary reaction information .
Scientific Research Applications
Einecs 286-155-7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Einecs 286-155-7 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Einecs 286-155-7 can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A precursor in the synthesis of this compound.
6-Methoxy-1,3,5-triazine derivatives: Used in the synthesis of various triazine-based compounds.
Q & A
Q. How can researchers verify the purity of EINECS 286-155-7 for experimental use?
- Methodological Answer : Purity verification requires multi-technique validation. Use High-Performance Liquid Chromatography (HPLC) to quantify impurities (retention time <2% of the main peak) and Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., absence of extraneous proton signals). Cross-validate results with Mass Spectrometry (MS) for molecular weight confirmation .
- Example Data Table :
| Technique | Parameter | Acceptable Threshold |
|---|---|---|
| HPLC | Impurity Peaks | <2% of main peak |
| NMR | Signal Purity | No extraneous peaks |
| MS | Molecular Weight | ±1 Da of theoretical |
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Synthesis should follow stoichiometric ratios under inert atmospheres (e.g., nitrogen) to prevent oxidation. Monitor reaction progress via Fourier-Transform Infrared Spectroscopy (FTIR) for functional group intermediates. Post-synthesis, use recrystallization (solvent: ethanol/water mixture) to isolate pure crystals. Document yield, melting point, and spectral data for reproducibility .
Q. How should researchers design experiments to assess the compound’s solubility across solvents?
- Methodological Answer : Conduct gravimetric analysis by dissolving incremental masses of the compound in solvents (e.g., DMSO, water, ethanol) at controlled temperatures (20–80°C). Use UV-Vis spectroscopy to quantify saturation points. Include triplicate trials and report deviations using standard error margins .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conflicting thermal data may arise from differing heating rates or atmospheric conditions. Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under standardized conditions (e.g., 10°C/min in nitrogen). Compare decomposition onset temperatures and use ANOVA to assess statistical significance across studies. Address outliers via Grubbs’ test .
- Example Data Table :
| Study | Decomposition Onset (°C) | Heating Rate (°C/min) | Atmosphere |
|---|---|---|---|
| Study A | 210 ±5 | 5 | Air |
| Study B | 225 ±3 | 10 | Nitrogen |
Q. How can mechanistic studies on this compound’s reactivity be optimized?
- Methodological Answer : Use density functional theory (DFT) simulations to model reaction pathways. Validate computationally predicted intermediates with time-resolved Raman spectroscopy during controlled reactions. Cross-reference kinetic data (e.g., rate constants) with Arrhenius plots to confirm activation energies .
Q. What statistical approaches are recommended for validating anomalous spectroscopic data?
- Methodological Answer : Apply principal component analysis (PCA) to spectral datasets to identify clusters of anomalies. Use t-tests to compare suspect data against validated controls. For time-series anomalies (e.g., drift in baseline signals), employ autoregressive integrated moving average (ARIMA) models .
Methodological Guidelines for Data Reporting
- Data Tables : Include raw and processed data (e.g., spectral peaks, statistical outputs) in appendices, with critical results summarized in the main text .
- Statistical Validation : Use p-values <0.05 for significance testing and report confidence intervals (95%) for reproducibility .
- Ethical Considerations : Disclose instrumentation calibration protocols and conflicts of interest (e.g., funding sources) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
